molecular formula C33H30N8O8 B12364082 PROTAC CRBN ligand-2

PROTAC CRBN ligand-2

Cat. No.: B12364082
M. Wt: 666.6 g/mol
InChI Key: ADKLSWLPJSUEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC CRBN ligand-2 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for targeted protein degradation. Its structure typically comprises a CRBN-binding moiety (e.g., derived from immunomodulatory imide drugs, IMiDs), a linker, and a warhead targeting a specific protein of interest (POI). CRBN ligand-2 has been optimized for improved permeability, ternary complex formation, and degradation efficiency, as demonstrated by its low DC50 (half-maximal degradation concentration) and high relative binding affinity (RBA) in cellular assays .

Properties

Molecular Formula

C33H30N8O8

Molecular Weight

666.6 g/mol

IUPAC Name

N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid

InChI

InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)

InChI Key

ADKLSWLPJSUEQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.

Chemical Reactions Analysis

PROTAC CRBN ligand-2 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar CRBN-Based PROTACs

Structural and Functional Comparisons

Linker Design and Permeability
  • Flexible vs. Rigid Linkers :
    • PROTACs with flexible ether linkers (e.g., O-Pom PROTAC 12a ) exhibit superior degradation potency (DC50 = 23 nM for BRD4) compared to rigid tDHU-linked analogs (DC50 = 7100 nM for 12b ), despite weaker CRBN engagement in live-cell assays .
    • However, rigid linkers (e.g., spirocyclic or piperidinyl-based) enhance synthetic reproducibility and conversion rates (26–55% vs. 15–35% for benzylic linkers) . PROTAC CRBN ligand-2’s linker chemistry (undisclosed in evidence) must balance flexibility and rigidity to optimize ternary complex formation.
CRBN Ligand Modifications
  • Phenyl-Glutarimide (PG) Derivatives :

    • PG-based PROTACs (e.g., SJ995973) show picomolar potency against BET proteins (BRD4 DC50 = 0.87 nM) and improved chemical stability compared to classical IMiDs .
    • This compound may lack these modifications, relying instead on pomalidomide or lenalidomide derivatives, which are prone to CRBN downregulation in tumors .

Degradation Efficacy and Selectivity

Key Metrics
PROTAC Target DC50 (nM) RBA Linker Type Reference
PROTAC CRBN-2 Undisclosed ~10–100 High Optimized
O-Pom (12a ) BRD4 23 1600 Flexible ether
SJ995973 BRD4 0.87 N/A Piperidinyl
PROTAC-6 H-PGDS <50 N/A 6-F-POM-based
dBET1 BRD4 10–100 Medium VHL/CRBN hybrid
  • RBA and Permeability : CRBN ligand-2’s RBA (ratio of live/permeabilized cell target engagement) suggests superior permeability compared to O-Pom PROTACs, which exhibit weak live-cell engagement despite potent degradation .
Target Specificity
  • This compound’s selectivity depends on the warhead. For example, CDK9-targeting PROTACs spare other CDK family members due to lysine residue topology , while tubulin-targeting PROTACs fail degradation despite CRBN engagement, highlighting POI-dependent limitations .

Limitations in Cancer Contexts

  • CRBN Downregulation : Tumors frequently downregulate CRBN, reducing PROTAC efficacy. In contrast, VHL-based PROTACs maintain activity due to VHL’s essential role in cell survival .
  • Synthetic Challenges : CRBN ligand-2’s synthesis may lag behind PG or 6-F-POM derivatives, which achieve higher yields in one-pot reactions (up to 55% conversion) .

Broader Comparison with Non-CRBN PROTACs

CRBN vs. VHL Ligands
Parameter CRBN-Based PROTACs VHL-Based PROTACs
Expression Stability Downregulated in cancers Stable in most tumors
Ligand Efficiency High (IMiDs, PG derivatives) Moderate (VHL ligands)
Clinical Relevance Thrombocytopenia risk Fewer reported side effects
Target Range Broad (e.g., BRD4, HDAC6) Narrower (e.g., HIF-1α)
  • CRBN ligand-2’s dependency on CRBN limits utility in CRBN-low tumors, whereas VHL PROTACs offer broader applicability .

Q & A

Q. What emerging technologies could overcome the limitations of current CRBN-based PROTAC platforms?

  • Methodological Answer :
  • Bifunctional nanocarriers for tissue-specific PROTAC delivery.
  • CRISPR-based E3 ligase engineering to enhance PROTAC selectivity.
  • Multi-omics integration (transcriptomics, ubiquitinomics) to map degradation networks and identify synergistic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.